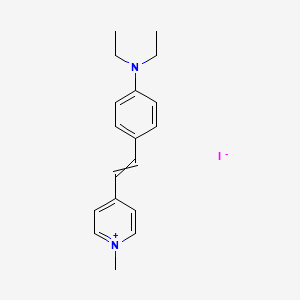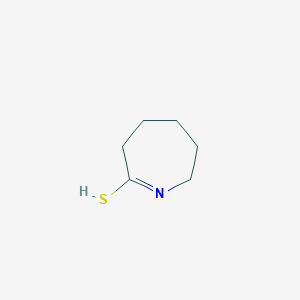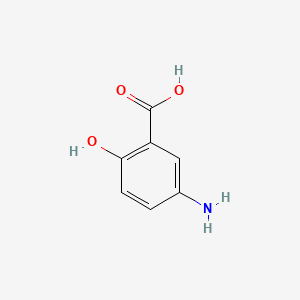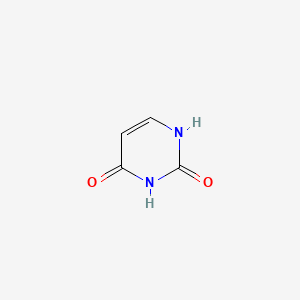
Uracil
概述
描述
Uracil is a naturally occurring pyrimidine derivative and one of the four nucleotide bases in ribonucleic acid (RNA). It pairs with adenine through two hydrogen bonds, replacing thymine found in deoxyribonucleic acid (DNA). This compound was first isolated in 1900 by Alberto Ascoli from yeast nuclein and has since been found in various biological sources, including bovine thymus and spleen, herring sperm, and wheat germ .
作用机制
Target of Action
Uracil is a pyrimidine nucleobase that is a key component of RNA . It pairs with adenine and replaces thymine during DNA transcription . In the context of cancer treatment, this compound is used as an antineoplastic agent in combination with other drugs like tegafur to treat various cancers, including breast, prostate, and liver cancer .
Mode of Action
This compound’s mode of action is primarily through its incorporation into RNA during transcription. In RNA, this compound binds to adenine via two hydrogen bonds . In the context of cancer treatment, this compound is used in combination with other drugs to inhibit DNA synthesis and function . For instance, this compound mustard, after activation, binds preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function .
Biochemical Pathways
This compound plays a crucial role in several biochemical pathways. During the synthesis of an RNA strand from a DNA template (transcription), this compound pairs only with adenine and replaces thymine . Methylation of this compound produces thymine . This compound may also be degraded to form β-alanine, which can be used in fatty acid synthesis .
Pharmacokinetics
The pharmacokinetics of this compound can vary significantly between individuals with normal and deficient DPD (Dihydropyrimidine dehydrogenase) status . DPD is an enzyme involved in the metabolism of this compound. The AUC (Area Under the Curve) and Cmax (maximum serum concentration) of this compound can be useful as a diagnostic tool to differentiate patients with regard to DPD status .
Result of Action
The result of this compound’s action is the formation of RNA during transcription. In the context of cancer treatment, the action of this compound leads to the inhibition of DNA synthesis and function, which can inhibit the growth of cancer cells .
Action Environment
The environment can significantly influence the action of this compound. For instance, the presence of surrounding this compound or water molecules can provide a ‘protective’ effect on the fragmentation dynamics of this compound . Additionally, the presence of other molecules, such as those in a drug combination, can open specific fragmentation channels .
生化分析
Biochemical Properties
Uracil is involved in multiple biochemical reactions. It binds to adenine via two hydrogen bonds during the formation of RNA . In RNA, this compound replaces thymine during DNA transcription . Methylation of this compound produces thymine . This compound is also involved in the biosynthesis of polysaccharides and the transportation of sugars containing aldehydes .
Cellular Effects
The presence of this compound in DNA can affect DNA stability and modulate cell-specific functions . Without repair mechanisms to remove this compound from DNA, cytosine deamination can occur, resulting in gene drift that is not tolerable in organisms . This compound is also a component of several coenzymes that act in conjunction with enzymes in several processes of carbohydrate metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through various interactions. In RNA, this compound base-pairs with adenine and replaces thymine during DNA transcription . Methylation of this compound produces thymine . The evolutionary substitution of thymine for this compound may have increased DNA stability and improved the efficiency of DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, this compound incorporations have been observed in both treated and non-treated cells . Non-treated cells possess this compound in the late replicating constitutive heterochromatic regions, while drug treatment induced a shift of incorporated this compound towards segments that are normally more active/functional .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, in a study on cytidine production in rats, it was found that overexpression of this compound permease and a nucleoside transporter increased cytidine production .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a fundamental component of the pyrimidine synthesis and degradation pathway, involving synthesis and degradation of pyrimidine nucleotides (including this compound nucleotides), the building blocks of DNA and RNA .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For example, overexpression of this compound permease and a nucleoside transporter from Bacillus amyloliquefaciens related to cell membrane transport in Escherichia coli was found to increase cytidine production .
Subcellular Localization
This compound is distributed in the nucleus and cytoplasm of cells . The unique 44 N-terminal amino acids in UNG2 are required for complete sorting to nuclei . The 35 unique N-terminal residues in UNG1 constitute a strong and complete mitochondrial localization signal .
准备方法
Synthetic Routes and Reaction Conditions: Uracil can be synthesized through several methods. One common approach involves the cyclization of ureidomethylene-acetoacetate. Another method includes the reaction of 1,3-oxazine-2,4-diones with amides . Additionally, this compound derivatives can be synthesized by introducing various substituents at different positions on the pyrimidine ring, such as arylsulfanyl, arylselanyl, and benzyl groups .
Industrial Production Methods: Industrial production of this compound often involves the use of readily available precursors and scalable processes. For example, the synthesis of 6-chlorothis compound derivatives can be achieved through a one-pot method involving N-benzylation, N-methylation, substitution, and amino acid coupling .
化学反应分析
Types of Reactions: Uracil undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, this compound can react with bromine in different solvents, leading to different reactivity and stability profiles . It also participates in tautomerism and charge-directed processes during collision-induced dissociation .
Common Reagents and Conditions: Common reagents used in this compound reactions include bromine, Grignard reagents, and nucleophiles. Reaction conditions vary depending on the desired product, with solvents like water, dimethyl sulfoxide, n-octanol, and chloroform playing a significant role in the reactivity and stability of this compound derivatives .
Major Products: Major products formed from this compound reactions include various substituted this compound derivatives, such as 5-acetyluracils and 6-arylmethyl derivatives .
科学研究应用
Uracil has numerous applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, this compound derivatives are used as building blocks for synthesizing more complex molecules. In biology, this compound is a key component of RNA, playing a crucial role in the transmission of genetic information .
In medicine, this compound derivatives like 5-fluorothis compound are used as chemotherapeutic agents to treat various cancers, including breast, pancreatic, and colorectal cancers . This compound is also used in photodynamic therapy as a photosensitizer for anti-tumor activity .
In industry, this compound derivatives serve as antioxidants in natural rubber, protecting it against oxidative deterioration .
相似化合物的比较
Uracil is often compared with other pyrimidine bases, such as thymine and cytosine. Thymine, found in DNA, is a methylated form of this compound, which increases DNA stability and replication efficiency . Cytosine, another pyrimidine base, pairs with guanine in both DNA and RNA.
This compound’s uniqueness lies in its role in RNA and its various derivatives’ applications in medicine and industry. Similar compounds include 5-fluorothis compound, 5-chlorothis compound, and other substituted this compound derivatives, which exhibit significant pharmacological activities .
属性
IUPAC Name |
1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAKRJDGNUQOIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Record name | uracil | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Uracil | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28806-15-7 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28806-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4021424 | |
| Record name | Uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid | |
| Record name | Uracil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18531 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.6 mg/mL | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66-22-8, 51953-14-1, 51953-20-9, 2920-92-5, 24897-50-5 | |
| Record name | Uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pyrimidinediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(1H)-Pyrimidinone, 2-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51953-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione-14C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uracil [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759649 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Uracil-5-d | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3970 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4021424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.565 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56HH86ZVCT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
330 °C | |
| Record name | Uracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03419 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Uracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000300 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

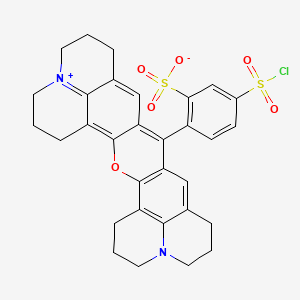
![sodium;2-[(E)-(3-bromo-4-hydroxy-5-methylphenyl)-(3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate](/img/structure/B7765207.png)
![(Z)-[9-(2-ethoxycarbonylphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;perchlorate](/img/structure/B7765209.png)
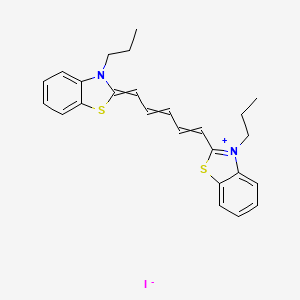
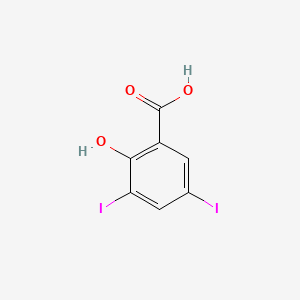
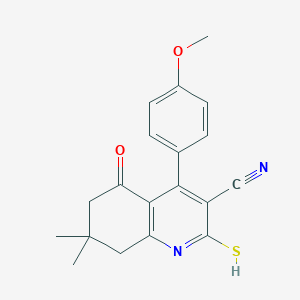


![3-pentyl-2-((1E,3E,5Z)-5-(3-pentylbenzo[d]thiazol-2(3H)-ylidene)penta-1,3-dien-1-yl)benzo[d]thiazol-3-ium iodide](/img/structure/B7765238.png)

